molecular formula C14H28N2O B3852901 4-[(1-propyl-4-piperidinyl)amino]cyclohexanol

4-[(1-propyl-4-piperidinyl)amino]cyclohexanol

Cat. No. B3852901
M. Wt: 240.38 g/mol
InChI Key: IOJCZYQFRHHJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(1-propyl-4-piperidinyl)amino]cyclohexanol” is a complex organic molecule. It contains a cyclohexanol moiety, which is a cycloalkane (a ring of carbon atoms) with a hydroxyl (OH) group attached . It also contains a piperidine ring, which is a common structure in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclohexanol ring with a piperidine ring attached via a propyl linker and an amino group. The exact 3D conformation would depend on the specific stereochemistry at the chiral centers .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the cyclohexanol moiety, and the amino group. Each of these functional groups can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the degree of substitution on the rings, the stereochemistry, and the presence of other functional groups would all influence properties like solubility, melting point, and stability .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological context. Piperidine derivatives are found in many drugs and can have a wide range of biological activities .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given the presence of a piperidine ring, it could be of interest in medicinal chemistry .

properties

IUPAC Name

4-[(1-propylpiperidin-4-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-2-9-16-10-7-13(8-11-16)15-12-3-5-14(17)6-4-12/h12-15,17H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJCZYQFRHHJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-propyl-4-piperidinyl)amino]cyclohexanol
Reactant of Route 2
Reactant of Route 2
4-[(1-propyl-4-piperidinyl)amino]cyclohexanol
Reactant of Route 3
4-[(1-propyl-4-piperidinyl)amino]cyclohexanol
Reactant of Route 4
4-[(1-propyl-4-piperidinyl)amino]cyclohexanol
Reactant of Route 5
4-[(1-propyl-4-piperidinyl)amino]cyclohexanol
Reactant of Route 6
4-[(1-propyl-4-piperidinyl)amino]cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.